Levofloxacin Hydroxy Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levofloxacin Hydroxy Acid is a derivative of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. Levofloxacin is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. The hydroxy acid derivative of levofloxacin is of interest due to its potential enhanced pharmacological properties and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Levofloxacin Hydroxy Acid typically involves the modification of the levofloxacin molecule. One common method includes the introduction of a hydroxy group into the levofloxacin structure through a series of chemical reactions. The process may involve the use of reagents such as hydroxylating agents under controlled conditions to achieve the desired modification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control. Environmentally friendly methods are also being explored to reduce waste and improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Levofloxacin Hydroxy Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, reverting it to the parent levofloxacin structure.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Medical Applications

Levofloxacin is widely used in clinical settings due to its effectiveness against a range of bacterial infections. The following table summarizes its FDA-approved indications:

| Indication | Description |

|---|---|

| Nosocomial pneumonia | Treatment of pneumonia acquired in healthcare settings. |

| Community-acquired pneumonia | First-line treatment for pneumonia in patients with co-morbidities. |

| Skin and skin structure infections (SSTI) | Effective against both complicated and uncomplicated SSTIs. |

| Acute bacterial sinusitis | Treatment for sinus infections when other options are unavailable. |

| Urinary tract infections (UTI) | Commonly prescribed for UTIs, including acute pyelonephritis. |

| Inhalational anthrax | Post-exposure prophylaxis in adults and children. |

| Plague | Treatment in both adult and pediatric patients. |

| Bacterial conjunctivitis (ophthalmic formulation) | Specific formulation for eye infections caused by susceptible organisms. |

Levofloxacin's mechanism of action involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase, making it effective against both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli .

Nanotechnology Applications

Recent studies have explored the conjugation of levofloxacin with nanomaterials to enhance its antibacterial efficacy while minimizing side effects. A notable example is the synthesis of multi-walled carbon nanotubes functionalized with levofloxacin (MWCNT-LVX). This nano-antibiotic demonstrated superior in vitro antibacterial activity against resistant strains, such as Pseudomonas aeruginosa, and showed promising results in vivo for treating skin infections .

Case Study: MWCNT-LVX

- Methodology : Covalent grafting of levofloxacin onto carbon nanotubes.

- Results : Enhanced drug delivery profile with minimal cytotoxicity.

- Implications : Potential for treating complex infections with improved bioavailability.

Drug Delivery Systems

Levofloxacin Hydroxy Acid has been integrated into various drug delivery systems to optimize therapeutic outcomes. For instance, nanoparticles loaded with levofloxacin have been shown to effectively suppress fluoroquinolone resistance in Acinetobacter baumannii, a common pathogen in healthcare-associated infections . The use of poly ε-caprolactone nanoparticles demonstrated significant reductions in minimum inhibitory concentrations (MICs) against resistant bacterial strains.

Table: Efficacy of Levofloxacin-Loaded Nanoparticles

| Nanoparticle Type | MIC Reduction | Target Pathogen |

|---|---|---|

| PCL-levofloxacin | 6–12-fold | Acinetobacter baumannii |

| Chitosan-based | Significant | Various resistant strains |

Structural Modifications

Research into structural modifications of levofloxacin has led to the development of thionated derivatives that exhibit enhanced antibacterial properties and lower cytotoxicity compared to traditional levofloxacin . These modifications aim to improve bioavailability and therapeutic efficacy.

Case Study: Thionated Levofloxacin

- Modification : Replacement of carbonyl oxygen with sulfur.

- Findings : Improved binding affinity to bacterial targets; reduced toxicity to human cells while maintaining efficacy against pathogens.

Safety and Resistance Considerations

While levofloxacin is effective, its use is associated with potential side effects such as tendon rupture and peripheral neuropathy, leading to recommendations for its use only when alternative treatments are unavailable . Additionally, the emergence of resistance necessitates ongoing research into combination therapies and novel formulations that utilize levofloxacin's properties without contributing to resistance development.

Mecanismo De Acción

Levofloxacin Hydroxy Acid exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The hydroxy group modification may enhance the binding affinity of the compound to these enzymes, potentially increasing its antibacterial potency. The molecular targets and pathways involved are similar to those of levofloxacin, with the hydroxy group providing additional interactions that may improve efficacy .

Comparación Con Compuestos Similares

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: A fluoroquinolone with enhanced activity against gram-positive bacteria.

Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.

Uniqueness: Levofloxacin Hydroxy Acid is unique due to the presence of the hydroxy group, which may enhance its pharmacological properties compared to other fluoroquinolones. This modification can lead to improved antibacterial activity, better pharmacokinetics, and potentially reduced side effects .

Actividad Biológica

Levofloxacin hydroxy acid is a derivative of levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Levofloxacin exerts its antimicrobial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. Specifically:

- DNA Gyrase : Introduces negative supercoils into DNA, facilitating replication.

- Topoisomerase IV : Unlinks newly replicated DNA strands during cell division.

Inhibition of these enzymes leads to the cessation of bacterial growth and ultimately cell death due to the inability to properly replicate DNA .

Pharmacokinetics

This compound displays favorable pharmacokinetic properties:

- Absorption : Rapid and nearly complete absorption with an oral bioavailability of approximately 99%.

- Distribution : Widely distributed in body tissues and fluids, achieving effective concentrations against various pathogens.

- Metabolism : Primarily metabolized in the liver with minimal renal excretion.

- Half-life : Approximately 6-8 hours, allowing for once-daily dosing in many cases .

Biological Activity Data

Table 1: Antimicrobial Spectrum of this compound

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Haemophilus influenzae | Inhibition | |

| Pseudomonas aeruginosa | Variable effectiveness |

Case Studies

-

Combination Therapy with Metronidazole :

A study evaluated the efficacy of levofloxacin (750 mg) combined with metronidazole (500 mg) in patients with polymicrobial infections. The combination showed enhanced bactericidal activity compared to monotherapy, suggesting synergistic effects that warrant further investigation . -

Toxicological Assessment in Rats :

Research on the effects of varying doses of levofloxacin on Wistar rats indicated significant oxidative stress and hepatic dysfunction at higher doses. The study highlighted the importance of monitoring liver enzymes (ALT, AST) as indicators of potential toxicity associated with levofloxacin treatment . -

Stability and Potency Enhancement through Salt Formation :

A novel organic salt formed from levofloxacin and citric acid demonstrated improved stability and enhanced antibacterial potency (1.5 to 2-fold increase) against Staphylococcus aureus and Escherichia coli. This finding suggests potential for developing more effective formulations .

Propiedades

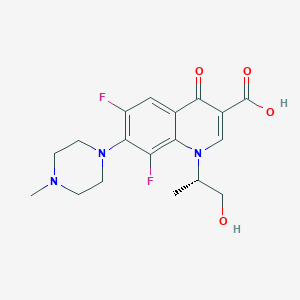

IUPAC Name |

6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVVQXWFAHAGQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.